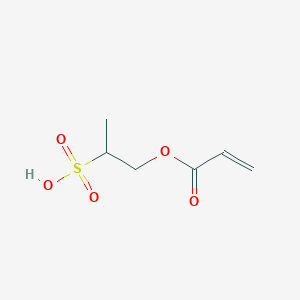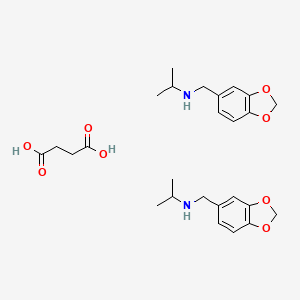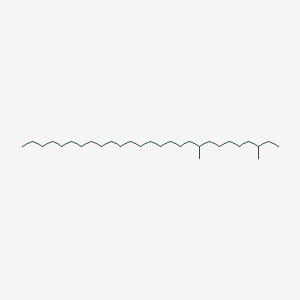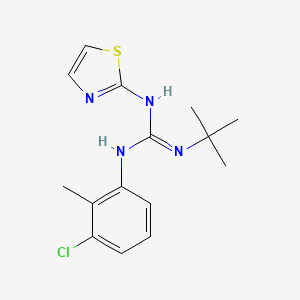![molecular formula C24H36N10S2 B14464810 N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine} CAS No. 66130-85-6](/img/structure/B14464810.png)
N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is a complex organic compound known for its unique structure and potential applications in various fields This compound features a central octane chain with bis-guanidine groups, each containing a cyano group and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diamine with cyanoacetic acid derivatives to form the bis-guanidine structure. The introduction of the thiazole ring is achieved through cyclization reactions involving thioamides and α-halo ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The thiazole ring and cyano groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines
科学研究应用
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The compound’s structure allows it to bind to multiple targets, potentially leading to diverse biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- N,N’-Hexane-1,6-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
- N,N’-Decane-1,10-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
Uniqueness
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is unique due to its specific chain length and the positioning of functional groups. This structure provides a balance between flexibility and rigidity, enhancing its reactivity and potential applications. Compared to similar compounds with shorter or longer chains, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial purposes.
属性
CAS 编号 |
66130-85-6 |
|---|---|
分子式 |
C24H36N10S2 |
分子量 |
528.7 g/mol |
IUPAC 名称 |
1-cyano-3-[8-[[N-cyano-N'-[3-(1,3-thiazol-2-yl)propyl]carbamimidoyl]amino]octyl]-2-[3-(1,3-thiazol-2-yl)propyl]guanidine |
InChI |
InChI=1S/C24H36N10S2/c25-19-33-23(31-13-7-9-21-27-15-17-35-21)29-11-5-3-1-2-4-6-12-30-24(34-20-26)32-14-8-10-22-28-16-18-36-22/h15-18H,1-14H2,(H2,29,31,33)(H2,30,32,34) |
InChI 键 |
DFNVJHYMUWLSRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)CCCN=C(NCCCCCCCCNC(=NCCCC2=NC=CS2)NC#N)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
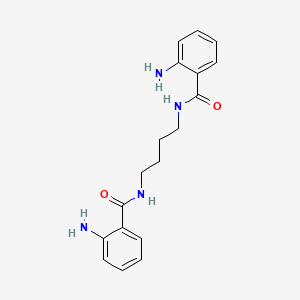
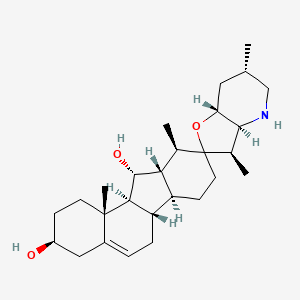
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
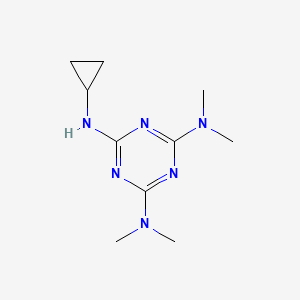
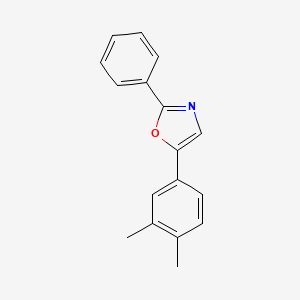

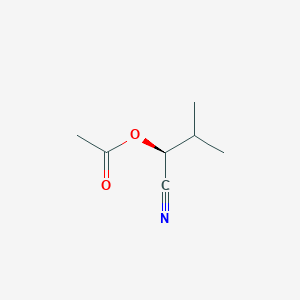

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
